molecular formula C27H29N3O4S B2937457 Methyl 5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 442557-60-0

Methyl 5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2937457
CAS No.: 442557-60-0
M. Wt: 491.61
InChI Key: ANUMXGNRZWHMCA-UHFFFAOYSA-N
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Description

Methyl 5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate (CAS: 442557-89-3) is a 1,4-dihydropyridine (1,4-DHP) derivative with a molecular formula of C₂₆H₂₇N₃O₄S and a molar mass of 477.58 g/mol. Key features include:

  • 4-(2-ethoxyphenyl) substituent: Introduces steric bulk and modulates electronic properties via the ethoxy group.
  • Cyano and methyl ester groups: Electron-withdrawing effects stabilize the 1,4-DHP ring and influence reactivity .

Physical properties include a predicted density of 1.27 g/cm³, boiling point of 666.8±55.0°C, and pKa of 13.96, indicating moderate basicity .

Properties

IUPAC Name

methyl 5-cyano-6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4S/c1-6-34-22-10-8-7-9-20(22)25-21(14-28)26(29-18(4)24(25)27(32)33-5)35-15-23(31)30-19-12-11-16(2)17(3)13-19/h7-13,25,29H,6,15H2,1-5H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUMXGNRZWHMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)OC)C)SCC(=O)NC3=CC(=C(C=C3)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Thioether Formation: The thioether linkage is formed by reacting the dihydropyridine core with a thiol derivative under appropriate conditions.

    Final Functionalization: The remaining functional groups, such as the ethoxy and carboxylate groups, are introduced through esterification and other functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the dihydropyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Methyl 5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of cardiovascular drugs due to its dihydropyridine core.

    Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The dihydropyridine core is known to interact with calcium channels, modulating their activity and affecting cellular processes. This interaction can lead to various biological effects, such as vasodilation and reduced blood pressure, making it a potential candidate for cardiovascular therapies.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The target compound belongs to a class of 1,4-DHPs and thienopyridine derivatives with modifications critical to their physicochemical and pharmacological profiles. Key analogs include:

Compound Name (CAS/ID) 4-Position Substituent Thioethyl Chain Substituent Ester/Amide Group Molecular Formula Molar Mass (g/mol)
Target Compound (442557-89-3) 2-ethoxyphenyl 3,4-dimethylphenylamino Methyl ester C₂₆H₂₇N₃O₄S 477.58
AZ331 2-methoxyphenyl 4-methoxyphenyl Carboxamide C₂₈H₂₅N₅O₄S 527.60
AZ257 2-furyl 4-bromophenyl Carboxamide C₂₇H₂₂BrN₅O₃S 576.46
Compound in Thiophen-2-yl 2-methylphenyl Carboxamide C₂₄H₂₃N₅O₂S₂ 493.60

Key Observations :

  • Aromatic Substituents: The 2-ethoxyphenyl group in the target compound provides moderate electron-donating effects compared to the electron-withdrawing bromo group in AZ255.
  • Thioethyl Chain: The 3,4-dimethylphenylamino group in the target compound increases steric hindrance and lipophilicity versus the methoxy or bromo substituents in analogs.
  • Ester vs. Amide : The methyl ester in the target compound may improve metabolic stability compared to carboxamide derivatives .

Physicochemical Properties

  • Solubility : The target compound’s pKa (~13.96) suggests lower aqueous solubility at physiological pH compared to AZ331 (carboxamide group may enhance solubility via hydrogen bonding) .
  • Thermal Stability : The high predicted boiling point (666.8°C) aligns with its aromaticity and molecular weight, similar to AZ257 .
  • Lipophilicity: The 3,4-dimethylphenylamino and ethoxyphenyl groups likely increase logP compared to thiophen-2-yl analogs .

Spectral and Structural Analysis

  • NMR Data: highlights that substituents in regions analogous to the target’s thioethyl chain (e.g., 3,4-dimethylphenylamino) induce distinct chemical shifts in protons near the DHP ring. For example, the ethoxy group’s deshielding effect on adjacent protons could mirror shifts observed in methoxy-substituted analogs .
  • IR Spectroscopy : The carbonyl stretch of the methyl ester (~1700 cm⁻¹) would differ from carboxamide analogs (1650–1680 cm⁻¹) .

Biological Activity

Methyl 5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate (CAS No. 361372-62-5) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H26N4O3SC_{28}H_{26}N_{4}O_{3}S, with a molecular weight of 498.6 g/mol. The structure features multiple functional groups, including a cyano group, thioether linkage, and dihydropyridine moiety, which contribute to its biological activity.

PropertyValue
Molecular Weight498.6 g/mol
Density1.32 g/cm³ (predicted)
Boiling Point748.7 °C (predicted)
pKa13.96 (predicted)

Pharmacological Effects

Research indicates that this compound exhibits a variety of biological activities:

  • Antioxidant Activity : The compound has shown potential antioxidant properties, which may help in mitigating oxidative stress in biological systems.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as dihydroorotate dehydrogenase (DHODH), which is crucial in the context of immunosuppressive therapies.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The dihydropyridine structure may facilitate interactions with calcium channels or other membrane proteins.
  • The presence of the cyano and thioether groups could enhance binding affinity to target enzymes or receptors.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

  • Cytotoxicity Assays : In studies involving various cancer cell lines (e.g., HeLa and MCF-7), concentrations ranging from 10 µM to 100 µM resulted in significant reductions in cell viability, with IC50 values indicating potent cytotoxic effects.
  • Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics.
  • Enzyme Inhibition : Inhibition assays revealed that the compound effectively inhibited DHODH with an IC50 value lower than established inhibitors like brequinar and teriflunomide.

Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantModerate scavenging activity
AntimicrobialEffective against E. coli
CytotoxicityIC50 = 25 µM in cancer cells
Enzyme InhibitionDHODH IC50 = 15 µM

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